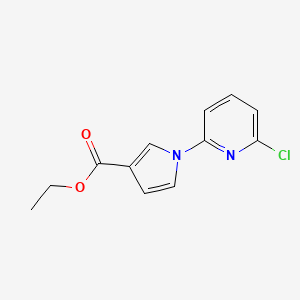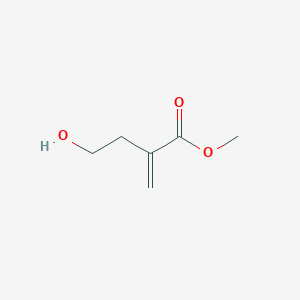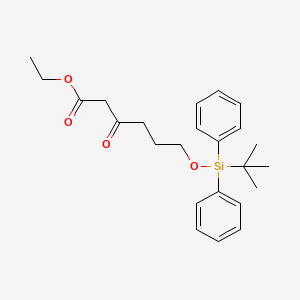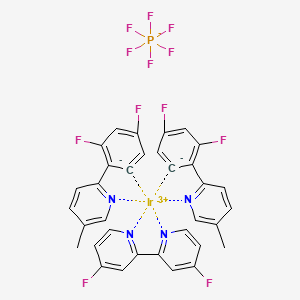
(3E,5E)-3-methylundeca-3,5-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E,5E)-3-methylundeca-3,5-dien-2-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3-methylundeca-3,5-dien-2-one typically involves the use of starting materials such as alkenes and ketones. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of a strong base like sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(3E,5E)-3-methylundeca-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diene system can react with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted alkenes or ketones, depending on the nucleophile used.
科学研究应用
(3E,5E)-3-methylundeca-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated systems.
Biology: The compound’s derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (3E,5E)-3-methylundeca-3,5-dien-2-one involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles or nucleophiles. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- (3E,5E)-4,5-Diethyl-3,5-octadiene
- (3E,5E)-2,6-Dimethyl-1,3,5-octatriene
- (3E,5E)-7-methyldodeca-3,5-dien-1-amine
Uniqueness
(3E,5E)-3-methylundeca-3,5-dien-2-one is unique due to its specific structure, which includes a methyl group at the third position and a ketone at the second position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
(3E,5E)-3-methylundeca-3,5-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h8-10H,4-7H2,1-3H3/b9-8+,11-10+ |
InChI 键 |
KBWAAGVZEPYXRD-BNFZFUHLSA-N |
手性 SMILES |
CCCCC/C=C/C=C(\C)/C(=O)C |
规范 SMILES |
CCCCCC=CC=C(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)

![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)








![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
